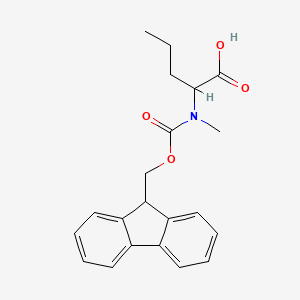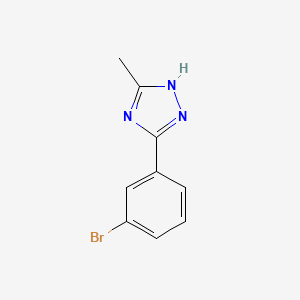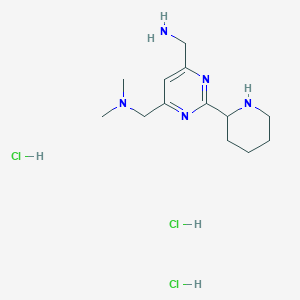
3-Iodo-8-methyl-1-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-8-methyl-1-naphthoic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthoic acid, characterized by the presence of an iodine atom at the third position and a methyl group at the eighth position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-methyl-1-naphthoic acid typically involves the iodination of 8-methyl-1-naphthoic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow iodination processes. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 3-Iodo-8-methyl-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
科学研究应用
3-Iodo-8-methyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Iodo-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological molecules This interaction can affect molecular pathways and lead to specific biological effects
相似化合物的比较
- 8-Iodo-1-naphthoic acid
- 3-Bromo-8-methyl-1-naphthoic acid
- 3-Chloro-8-methyl-1-naphthoic acid
Comparison: 3-Iodo-8-methyl-1-naphthoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or chlorine analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction patterns and reactivity profiles, making it a valuable compound for specific applications.
属性
分子式 |
C12H9IO2 |
|---|---|
分子量 |
312.10 g/mol |
IUPAC 名称 |
3-iodo-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9IO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,1H3,(H,14,15) |
InChI 键 |
KELJCXTXVLDOMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)



![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)


